Hippeastrine

Übersicht

Beschreibung

Hippeastrine is an active alkaloid that exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) with an IC 50 at 7.25 μg/mL .

Synthesis Analysis

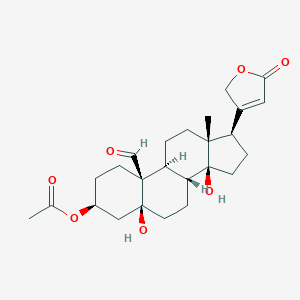

The synthesis of Hippeastrine has been discussed in several studies . For instance, the synthesis of Hippeastrine was first achieved by Kotera and co-workers in 1968 . The synthesis involves the use of tricarbonyliron complexes and organocopper reagents .Molecular Structure Analysis

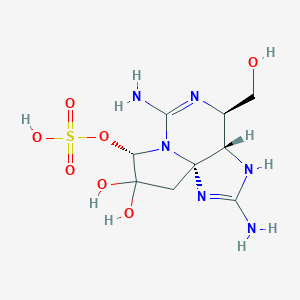

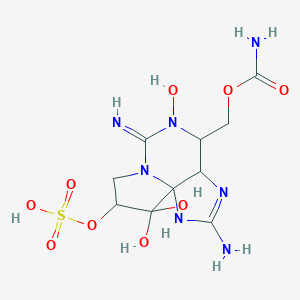

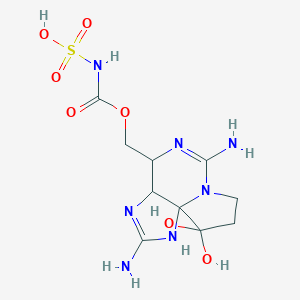

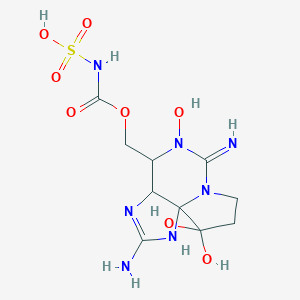

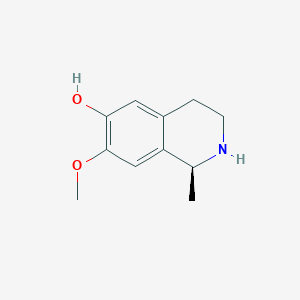

Hippeastrine has a molecular formula of C17H17NO5 . It is an indole alkaloid isolated from the Amaryllidaceae family .Chemical Reactions Analysis

Hippeastrine exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) .Wissenschaftliche Forschungsanwendungen

Anticancer Potential Hippeastrine, an alkaloid extracted from Lycoris radiata, has demonstrated substantial anticancer activity. It has been identified to target DNA topoisomerase I (Top I), showing strong dose-dependent inhibition. The compound's effectiveness was comparable to that of camptothecin, a known anticancer agent. Molecular docking simulations have further elucidated the inhibitory interaction between Top I and hippeastrine. Moreover, hippeastrine significantly inhibited the proliferation of HT-29 and Hep G2 cells, showcasing its potential as a promising anticancer candidate for future therapies (Chen et al., 2016).

Antimalarial Activity Research on lycorenine derivatives from hippeastrine revealed their potential as antimalarial agents. Modifications and structural simplifications made on hippeastrine, including the preparation of dimers, have shown promising antimalarial activities, with the hippeastrine dimers being particularly potent (Cedrón et al., 2013).

Role in Neurodegenerative Disease Treatment Studies have investigated the role of alkaloids like hippeastrine in treating neurological disorders and neurodegenerative diseases, such as Alzheimer's disease, by focusing on the inhibition of acetylcholinesterase activity. However, hippeastrine, in comparison to other alkaloids like galanthamine, did not show significant inhibition of acetylcholinesterase activity, suggesting it may not be effective in this particular domain (Pagliosa et al., 2010).

Zika Virus Infection Inhibition Hippeastrine hydrobromide, a derivative of hippeastrine, was found to inhibit Zika virus (ZIKV) infection in human pluripotent stem cell-derived cortical neural progenitor cells. It not only inhibited the infection but also rescued ZIKV-induced growth and differentiation defects in these cells and human fetal-like forebrain organoids. Furthermore, it suppressed viral propagation in adult mice with active ZIKV infection, highlighting its therapeutic potential for treating ZIKV infection and associated neurological complications (Zhou et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Future research should prioritize validating the CDK1 inhibitory activity of hippeastrine in vitro and in vivo, as well as exploring their mechanisms of action and potential synergistic effects with other anti-cancer agents . The maintenance of chemical and biological approaches on Amaryllidaceae alkaloids may lead to discover new structures along with their actual potential as bioactive compounds .

Eigenschaften

IUPAC Name |

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQPIOQRPAGNGB-DANNLKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197244 | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hippeastrine | |

CAS RN |

477-17-8 | |

| Record name | (+)-Hippeastrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippeastrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

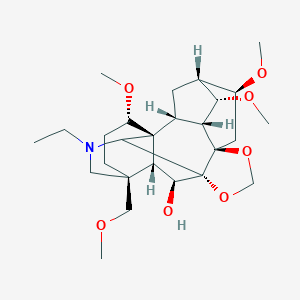

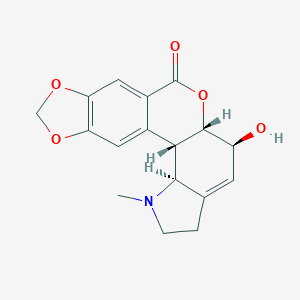

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)